molecular formula C31H45NO8 B12103876 4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester

4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester

Cat. No.: B12103876
M. Wt: 559.7 g/mol
InChI Key: FQXZITIIHQHGBC-UHFFFAOYSA-N
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Description

4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester is a complex organic compound that belongs to the class of glucosides. It is characterized by the presence of a glucopyranosyloxy group attached to a benzoic acid derivative, along with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and esterification reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glucosides and benzoic acid derivatives, such as:

  • 4-(beta-D-Glucopyranosyloxy)benzoic acid
  • 2-(beta-D-Glucopyranosyloxy)benzoic acid
  • Methyl 4-methylbenzoate
  • Methyl 4-methoxybenzoate

Uniqueness

The uniqueness of 4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[330]octan-4-yl]methyl ester lies in its complex structure, which combines multiple functional groups and a glucoside moiety

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45NO8/c1-18(2)7-9-20-14-23(30(37)38-17-22-11-13-32-12-5-6-24(22)32)15-21(10-8-19(3)4)29(20)40-31-28(36)27(35)26(34)25(16-33)39-31/h7-8,14-15,22,24-28,31,33-36H,5-6,9-13,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXZITIIHQHGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CCN4C3CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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